![molecular formula C15H14F3N5OS B2404475 3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1005566-12-0](/img/structure/B2404475.png)
3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines This compound features a pyrazole ring, a thieno[2,3-b]pyridine core, and various substituents, including an amino group, a trifluoromethyl group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the pyrazole ring followed by the formation of the thieno[2,3-b]pyridine core. Common synthetic routes include:
Condensation Reactions: : The initial step often involves the condensation of appropriate precursors to form the pyrazole ring.
Cyclization Reactions: : Subsequent cyclization reactions are employed to construct the thieno[2,3-b]pyridine core.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.
Reduction: : Reduction reactions can be used to modify the functional groups present in the compound.
Substitution Reactions: : Substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can be used to study biological processes and pathways. It may serve as a probe to investigate enzyme activities or as a tool in molecular biology experiments.
Medicine
In medicinal chemistry, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.
Industry
In industry, this compound can be utilized in the development of new materials and chemicals. Its unique properties may be exploited in various industrial processes and applications.
Mechanism of Action
The mechanism by which 3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(1-methyl-5-ethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide
3-Amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid
3-Amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine
Uniqueness
3-Amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group can enhance the compound's stability, lipophilicity, and binding affinity to biological targets.
Properties
IUPAC Name |
3-amino-4-(1-ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5OS/c1-3-23-6(2)8(5-21-23)7-4-9(15(16,17)18)22-14-10(7)11(19)12(25-14)13(20)24/h4-5H,3,19H2,1-2H3,(H2,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJAEOWEWCUBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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